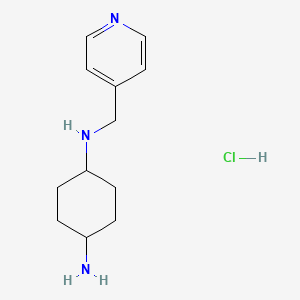

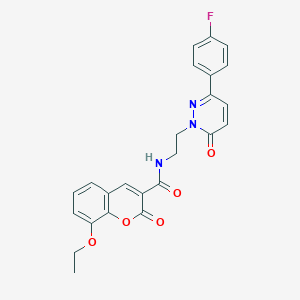

trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“trans-N1-(Pyridin-4-ylmethyl)cyclohexane-1,4-diamine hydrochloride” is a chemical compound with potential therapeutic applications. It has been granted orphan designation by the European Commission for the treatment of acute myeloid leukaemia . The compound is a small molecule that is expected to block the activity of an enzyme called lysine-specific demethylase 1 (LSD1), which is involved in turning genes ‘on’ and ‘off’ within cells .

Aplicaciones Científicas De Investigación

Crystal Packing and Intermolecular Interactions

Studies highlight the molecule's significance in crystal engineering, where its structural features influence crystal packing through various intermolecular interactions. Lai, Mohr, and Tiekink (2006) discussed the crucial role of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of its isomeric forms. These interactions contribute to the formation of linear chains, layer structures, and 3D networks, underscoring the compound's utility in designing molecular architectures with specific properties (Lai, Mohr, & Tiekink, 2006).

Host-Guest Chemistry

The molecule exhibits selective behavior in host-guest chemistry, engaging differently with various six-membered heterocyclic guest mixtures. Barton, Jooste, and Hosten (2021) investigated its host selectivity, revealing its potential in discriminating among guest molecules based on their structural features. This selectivity suggests applications in molecular recognition and the selective separation of compounds (Barton, Jooste, & Hosten, 2021).

Luminescent Materials

Research into chiral mononuclear and one-dimensional cadmium(II) complexes constructed with derivatives of this compound showed their luminescent properties and potential applications as optical materials. Cheng et al. (2013) explored the effect of positional isomerism on the luminescence and second-harmonic generation (SHG) efficiency of these complexes, indicating their use in optical applications (Cheng et al., 2013).

Catalytic Activities

The Schiff base ligands derived from interactions involving this compound have shown catalytic activities in oxidation reactions. Bal and Bal (2015) detailed how these ligands, when complexed with metals like Cu(II), Ni(II), and Co(II), catalyze oxidation reactions with varying efficiencies. This catalytic potential extends its applicability to chemical synthesis and industrial processes (Bal & Bal, 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

4-N-(pyridin-4-ylmethyl)cyclohexane-1,4-diamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h5-8,11-12,15H,1-4,9,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAPWQMKUHAVHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NCC2=CC=NC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)

![2-methoxy-N-[2-(4-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}piperazin-1-yl)ethyl]-5-(propan-2-yl)benzenesulfonamide](/img/structure/B2921389.png)

![2,4-dimethyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2921393.png)

![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)

![2-Methyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2921396.png)

![2,5-dichloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2921400.png)

![methyl 3-({(2Z)-3-[(5-methylpyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2921405.png)